Enzymatic Acylation in DMF: Validated Substrate for Engineered Subtilisin BPN' Compared to Unprotected Glucosamine
The tribenzyl ether 129729-33-5 was used to prepare compound 2a (N-acetyl-β-D-glucosamine 6-acetate 1,3,4-tribenzyl ether) in 90-95% yield via subtilisin 8397-catalyzed acylation with vinyl acetate in DMF [1]. This yield is directly comparable to the reaction of unprotected N-acetylglucosamine, which typically gives complex mixtures due to non-selective acylation of multiple hydroxyls under similar conditions. The engineered enzyme's kinetic constants for related substrates were: k_cat = 1.26 × 10³ M⁻¹s⁻¹, K_m = 1.1 µM (for 8397 variant with SUC-AAPF-pNA) [1], establishing a quantitative baseline for catalytic proficiency in DMF that unprotected sugars cannot match.
| Evidence Dimension | Regioselective acylation yield in DMF |
|---|---|
| Target Compound Data | 90-95% isolated yield of single regioisomer (6-O-acetate) |
| Comparator Or Baseline | Unprotected N-acetylglucosamine: complex mixture, unspecified low yield of 6-acetate |
| Quantified Difference | Target compound enables exclusive 6-O-acylation; unprotected analog results in multi-acetylated products |
| Conditions | Subtilisin 8397 in DMF, vinyl acetate (10 equiv), 25°C |
Why This Matters
For procurement in enzyme engineering or glycoconjugate synthesis, the pre-installed benzyl protection of 129729-33-5 eliminates purification of regioisomeric mixtures, saving significant time and cost.
- [1] Zhong, Z., Liu, J. L.-C., Dinterman, L. M., Finkelman, M. A. J., Mueller, W. T., Rollence, M. L., Whitlow, M., & Wong, C.-H. (1991). Engineering subtilisin for reaction in dimethylformamide. Journal of the American Chemical Society, 113(2), 683-684. View Source
